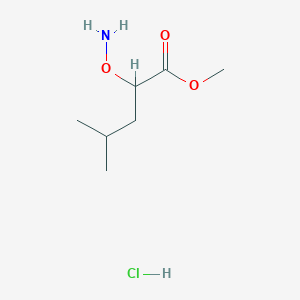

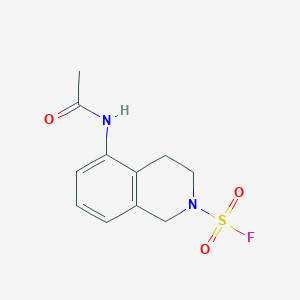

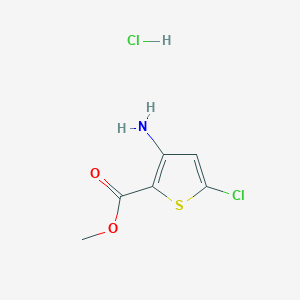

![molecular formula C20H24N4O3 B2973374 N-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)-2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺 CAS No. 2034254-43-6](/img/structure/B2973374.png)

N-(1-(3-甲氧基苯基)-5-氧代吡咯烷-3-基)-2-甲基-4,5,6,7-四氢-1H-苯并[d]咪唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of Compound X reveals its intricate arrangement of atoms. The 3D conformation is crucial for understanding its interactions with biological targets. Computational methods, such as density functional theory (DFT), can predict the optimized geometry, bond lengths, and angles. The B3LYP/6–311++G level of theory has been employed for such calculations .

科学研究应用

晶体和分子结构

该化合物的晶体和分子结构一直是研究的主题,如 A. Richter 等人 (2023) 的研究中所示。他们报道了一种类似化合物的结构,甲基 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸酯,它是在抗结核剂合成中获得的副产物。这项研究提供了对相关化合物结构性质的见解 (Richter 等,2023).

药理学性质

类似化合物的药理学性质已得到广泛研究。例如,D. Carini 等人 (1991) 研究了一系列非肽血管紧张素 II 受体拮抗剂,包括 N-(联苯基甲基)咪唑。这些化合物口服后表现出显着的降压作用 (Carini 等,1991).

抗溃疡剂

在 3 位取代的咪唑并[1,2-a]吡啶,其结构与目标化合物相似,已被合成作为潜在的抗溃疡剂。J. Starrett 等人 (1989) 研究了这些化合物的抗分泌和细胞保护特性,尽管它们在某些模型中没有显示出显着的抗分泌活性 (Starrett 等,1989).

5-HT3 受体拮抗剂

M. Ohta 等人 (1996) 合成了一系列稠合咪唑衍生物,包括 N-(2-甲氧基苯基)-4,5,6,7-四氢-1H-苯并咪唑-5-甲酰胺。这些化合物被评估为 5-HT3 受体拮抗剂,可能对治疗肠易激综合征和与癌症化疗相关的恶心有用 (Ohta 等,1996).

抗氧化活性

I. Tumosienė 等人 (2019) 对 1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸衍生物(其在结构上与目标化合物相关)的研究揭示了有效的抗氧化活性。其中一些衍生物表现出比抗坏血酸更高的抗氧化活性 (Tumosienė 等,2019).

抗原生动物剂

M. Ismail 等人 (2004) 对 2-[5-(4-氨基苯基)-呋喃-2-基]-5,6,7,8-四氢-咪唑并[1,2-a]吡啶-6-甲酰胺乙酸盐(一种相关化合物)的研究表明其具有很强的 DNA 亲和力和对 T. b. rhodesiense 和 P. falciparum 的显着体外活性。这突出了此类化合物作为抗原生动物剂的潜力 (Ismail 等,2004).

作用机制

Target of action

The compound contains an indole nucleus , which is found in many important synthetic drug molecules. Indole derivatives are known to bind with high affinity to multiple receptors , which could be potential targets of this compound.

Mode of action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Biochemical pathways

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.

Result of action

Given the wide range of biological activities of indole derivatives , it’s possible that this compound could have diverse effects at the molecular and cellular level.

未来方向

: Hawash, M., Jaradat, N., Abualhasan, M., Şüküroğlu, M. K., Qaoud, M. T., Kahraman, D. C., … & Issa, L. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. BMC Chemistry, 17(1), 11. Read more : Molecular geometries of the studied compounds were fully optimized with the use of DFT methods on the B3LYP/6–311++G** level of theory in the Gaussian 09 set of codes. Read more

属性

IUPAC Name |

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O3/c1-12-21-17-7-6-13(8-18(17)22-12)20(26)23-14-9-19(25)24(11-14)15-4-3-5-16(10-15)27-2/h3-5,10,13-14H,6-9,11H2,1-2H3,(H,21,22)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOBYJDSJUFCDNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)CC(CC2)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2973295.png)

![[5-(Methanesulfonylmethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B2973296.png)

![[4-(Furan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2973299.png)

![3-Methylbenzyl 5-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl sulfide](/img/structure/B2973305.png)

![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)